4-Phenyl-1H-2,3-benzoxazin-1-one
Overview
Description
4-Phenyl-1H-2,3-benzoxazin-1-one is a chemical compound that belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. These compounds are of interest due to their diverse applications in medicinal chemistry and as intermediates in organic synthesis for the production of oxygen-functionalized aromatic compounds .
Synthesis Analysis
The synthesis of benzoxazinone derivatives, including 4-Phenyl-1H-2,3-benzoxazin-1-one, can be achieved through various methods. One approach involves the treatment of methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid to yield 3-methoxycarbonyl-4H-1,2-benzoxazine in good yield. This method can be extended to synthesize benzoxazine rings with various electron-withdrawing substituents on the benzene ring . Another efficient synthesis route is a one-pot cascade synthesis catalyzed by copper, which couples o-halophenols and 2-halo-amides to form various 2H-1,4-benzoxazin-3-(4H)-ones . Additionally, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been used to synthesize 4H-3,1-benzoxazines .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-4H-3,1-benzoxazin-4-one, a closely related compound, has been determined to be nearly planar with a small dihedral angle between the phenyl ring and the benzoxazin-4-one fragment. The molecules are arranged into stacks via π–π stacking interactions, and the crystal packing is further stabilized by weak intermolecular C–H⋯O interactions .
Chemical Reactions Analysis
Benzoxazinones can undergo various chemical reactions, including oxidation and photochemical reactions. For instance, 3-Phenyl-2H-1,4-benzoxazines can form oxaziridines during photolysis, which are then transformed into stable nitroxide radicals. The structure of these radicals has been confirmed through peracid oxidation . The reactivity of these compounds can lead to the formation of different intermediates and byproducts, as seen in the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinones are influenced by their molecular structure and substituents. For example, the presence of a 4-(1,1-dimethylethyl)phenyl group at the 2-position of 4H-3,1-benzoxazin-4-ones has been associated with hypolipidemic properties, affecting plasma lipid levels in rats . The electrochemical C-H amination of phenoxy acetates provides a sustainable access to these heterocycles, indicating the potential for green chemistry approaches in synthesizing benzoxazinones .
Scientific Research Applications
Bioactivity and Ecological Role : Benzoxazinones, including 4-Phenyl-1H-2,3-benzoxazin-1-one, have been noted for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are of interest for their potential as natural herbicide models and in understanding the ecological behavior of benzoxazinone-producing plants (Macias et al., 2009).
Synthesis and Heterocyclization : Efficient and environmentally friendly protocols for synthesizing benzoxazine-4-ones, such as 4-Phenyl-1H-2,3-benzoxazin-1-one, have been developed. These protocols are crucial for creating compounds with potential applications in various fields, including pharmaceuticals (Li et al., 2015).
Thermoset Polymers : Derivatives of benzoxazines are used in synthesizing high-performance thermoset polymers. These materials have applications in industries that require materials with high thermal stability and specific mechanical properties (Lin et al., 2008).
Thermal Cure of Monomers : Novel benzoxazine monomers have been synthesized for creating thermally stable polybenzoxazines. These studies provide insights into the cure behavior and properties of these polymers, which are significant for applications in materials science (Agag & Takeichi, 2001).
Vibrational Modes Study : Investigations into the vibrational modes of benzoxazine monomers contribute to a better understanding of the polymerization processes of these compounds. This knowledge is essential for optimizing the synthesis and application of benzoxazine-based polymers (Han et al., 2017).
C-H Amination : Electrochemical C-H amination methods for synthesizing benzoxazin-3-ones have been developed, offering sustainable and efficient approaches to these heterocycles. These methods have broad applications due to their compatibility with various substrates (Wesenberg et al., 2017).
Ring-chain Tautomerism : The study of ring-chain tautomerism in benzoxazine compounds, such as 4-Phenyl-1H-2,3-benzoxazin-1-one, is crucial for understanding their chemical behavior and potential applications in synthesis and materials science (Pérez et al., 2005).
properties
IUPAC Name |
4-phenyl-2,3-benzoxazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14-12-9-5-4-8-11(12)13(15-17-14)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSZISDRVACNBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172892 | |
Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194089 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenyl-1H-2,3-benzoxazin-1-one | |
CAS RN |
19298-29-4 | |
Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19298-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC96591 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Phenyl-1H-2,3-benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Y1WNW5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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